

# H-L-Ile-Amc TFA: A Technical Guide to Safety and Handling

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## Compound of Interest

Compound Name: *H-L-Ile-Amc TFA*

Cat. No.: *B070696*

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This guide provides an in-depth overview of the safety, handling, and experimental use of **H-L-Ile-Amc TFA** (L-Isoleucyl-7-amido-4-methylcoumarin trifluoroacetate), a fluorogenic substrate primarily used for the detection of aminopeptidase activity, particularly in yeasts and molds. The information is compiled to ensure safe laboratory practices and effective experimental application.

## Compound Identification and Properties

Property	Value
Chemical Name	L-Isoleucyl-7-amido-4-methylcoumarin trifluoroacetate
Molecular Formula	C <sub>18</sub> H <sub>21</sub> F <sub>3</sub> N <sub>2</sub> O <sub>5</sub>
Molecular Weight	402.36 g/mol
CAS Number	191723-68-9
Appearance	Solid powder
Solubility	Soluble in DMSO

## Safety and Hazard Information

The primary hazard associated with **H-L-Ile-Amc TFA** is attributed to the trifluoroacetic acid (TFA) salt. TFA is a strong acid that can cause severe skin burns and eye damage.[1][2] The peptide-AMC conjugate itself is not classified as hazardous.[3] However, it is crucial to handle the compound with care, adhering to standard laboratory safety protocols.

## Hazard Identification and Precautionary Statements

Hazard	Description	Precautionary Statements
Acute Toxicity (Oral)	Harmful if swallowed.	P270: Do not eat, drink or smoke when using this product. P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
Skin Corrosion/Irritation	Causes severe skin burns.[1][2]	P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P362+P364: Take off contaminated clothing and wash it before reuse.
Eye Damage/Irritation	Causes serious eye damage.[1][2]	P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Inhalation	May be harmful if inhaled.	P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
Aquatic Hazard	Harmful to aquatic life with long-lasting effects.[2]	P273: Avoid release to the environment.

## First Aid Measures

Exposure Route	First Aid Procedure
Ingestion	Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention. <a href="#">[1]</a>
Skin Contact	Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention. <a href="#">[1]</a>
Eye Contact	Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention. <a href="#">[1]</a>
Inhalation	Move the person to fresh air and keep them in a position comfortable for breathing. Seek medical attention if you feel unwell. <a href="#">[1]</a>

## Handling and Storage

Proper handling and storage are essential to maintain the integrity of **H-L-Ile-Amc TFA** and ensure the safety of laboratory personnel.

Aspect	Recommendation
Personal Protective Equipment	Wear protective gloves, a lab coat, and safety goggles with side shields.[4]
Ventilation	Use in a well-ventilated area or under a fume hood.[4]
Handling	Avoid generating dust. Avoid contact with skin, eyes, and clothing.[4] Allow the vial to warm to room temperature before opening to prevent condensation.[5]
Storage	Store as a lyophilized powder at -20°C for long-term storage.[5][6] Protect from light and moisture.[5] Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[3] Avoid repeated freeze-thaw cycles.[3][6]

## Experimental Protocols

**H-L-Ile-Amc TFA** is a fluorogenic substrate used to measure aminopeptidase activity. The enzyme cleaves the amide bond between the isoleucine residue and the 7-amido-4-methylcoumarin (AMC) group, releasing the highly fluorescent AMC. The rate of fluorescence increase is directly proportional to the enzyme activity.

## General Assay Principle

The enzymatic reaction can be summarized as follows:



The fluorescence of the liberated AMC is typically measured at an excitation wavelength of 350-380 nm and an emission wavelength of 430-460 nm.[7][8]

## Detailed Experimental Workflow

The following is a generalized protocol for a fluorometric aminopeptidase assay in a 96-well plate format. Optimization may be required for specific enzymes or experimental conditions.

Materials:

- **H-L-Ile-Amc TFA**
- Anhydrous DMSO
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
- Enzyme source (e.g., purified enzyme, cell lysate, or tissue homogenate)
- 96-well black, flat-bottom microplate
- Fluorescence plate reader

Procedure:

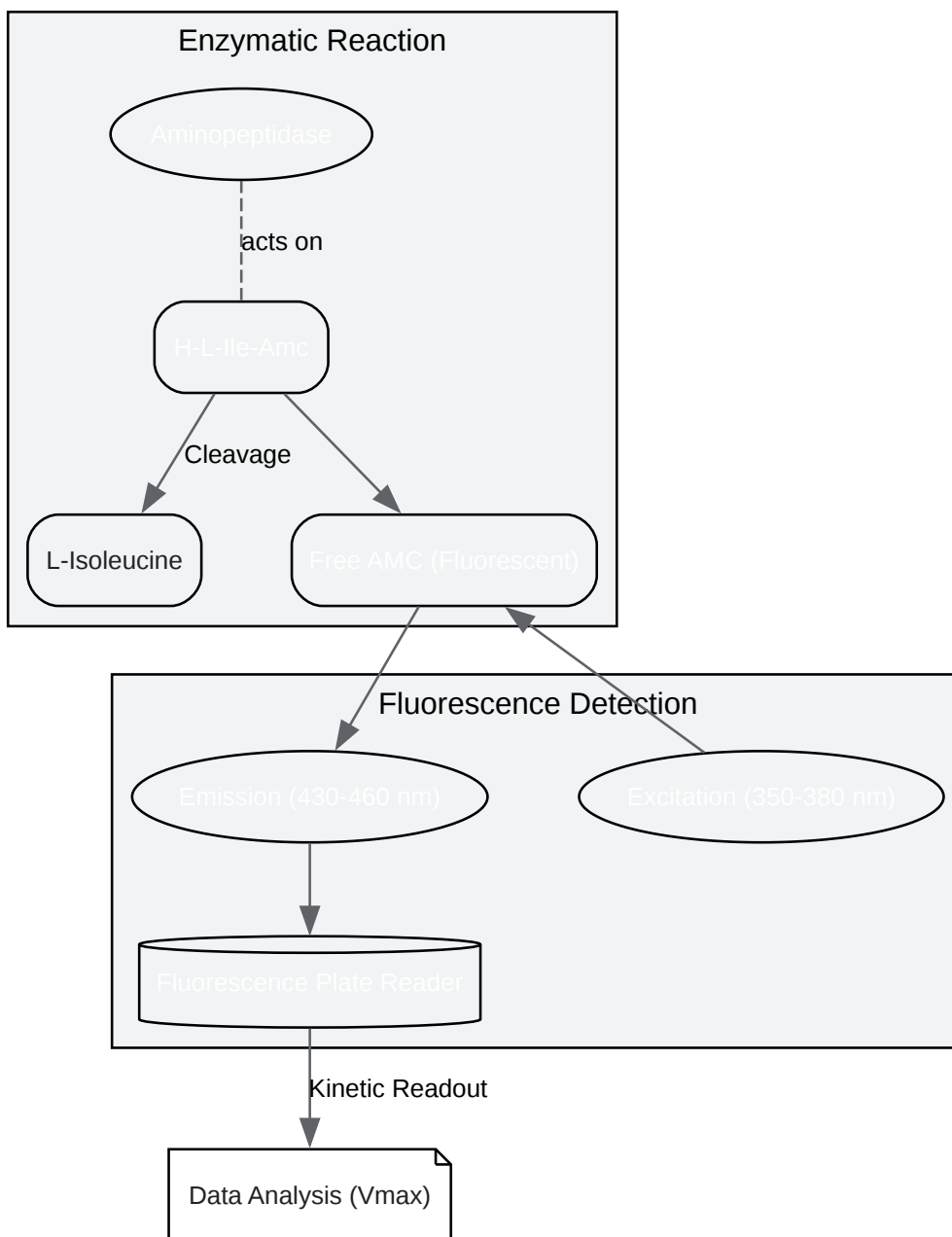
- Substrate Stock Solution Preparation:
  - Allow the **H-L-Ile-Amc TFA** vial to equilibrate to room temperature.
  - Prepare a stock solution (e.g., 10 mM) by dissolving the powder in anhydrous DMSO. Vortex briefly to ensure complete dissolution.
- Sample Preparation:
  - Purified Enzyme: Dilute the enzyme to the desired concentration in ice-cold assay buffer.
  - Cell Lysate: Lyse cells in a suitable buffer on ice. Centrifuge to pellet debris and collect the supernatant. Determine the protein concentration of the lysate.
  - Tissue Homogenate: Homogenize tissue in ice-cold assay buffer. Centrifuge to clarify the homogenate and collect the supernatant. Determine the protein concentration.
- Assay Setup:

- Add your samples (e.g., 5-50  $\mu$ L of lysate or diluted enzyme) to the wells of the 96-well plate.
- Include appropriate controls:
  - Blank: Assay buffer only.
  - Negative Control (No Enzyme): Assay buffer and substrate, without the enzyme source.
  - Positive Control: A known source of aminopeptidase.
- Adjust the volume in each well to a pre-final volume (e.g., 90  $\mu$ L) with assay buffer.
- Reaction Initiation and Measurement:
  - Prepare a working solution of the H-L-Ile-Amc substrate by diluting the stock solution in assay buffer to the desired final concentration (e.g., 10-100  $\mu$ M).
  - Initiate the reaction by adding the substrate working solution (e.g., 10  $\mu$ L) to each well.
  - Immediately place the plate in a fluorescence plate reader pre-heated to the optimal temperature for the enzyme (e.g., 37°C).
  - Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) with readings taken every 1-2 minutes.
- Data Analysis:
  - Subtract the background fluorescence (from the blank or negative control wells) from the sample readings.
  - Determine the rate of the reaction ( $V_{max}$ ) from the linear portion of the fluorescence versus time curve.
  - Normalize the activity to the amount of protein per well (e.g., RFU/min/ $\mu$ g protein).

## Visualizations

## Enzymatic Reaction and Detection Workflow

Figure 1. Enzymatic Reaction and Detection of Aminopeptidase Activity



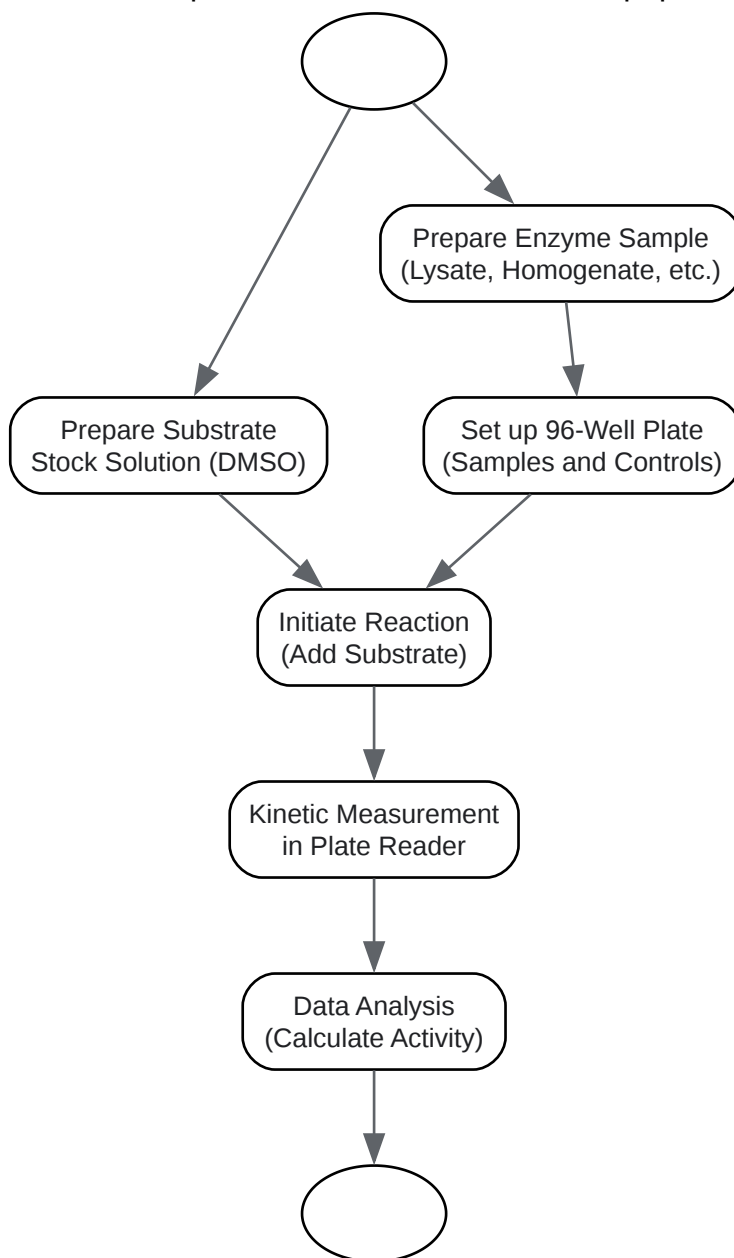
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Caption: Enzymatic cleavage of H-L-Ile-Amc and subsequent fluorescence detection.

## Experimental Workflow Diagram

Figure 2. General Experimental Workflow for Aminopeptidase Assay



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Caption: Step-by-step workflow for a typical aminopeptidase assay.

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